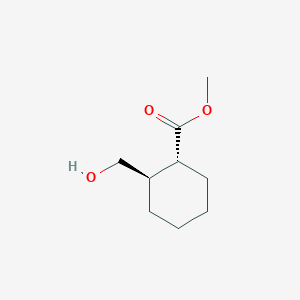

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate

Description

Historical Context and Discovery

The development and recognition of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate emerged from the broader historical understanding of cyclohexane conformational analysis and the systematic study of substituted cyclohexane derivatives. The foundational work on cyclohexane conformations, which began with Hermann Sachse's 1890 proposition that strain need not exist in larger rings, contradicted the earlier planar cycloalkane theory proposed by Adolf von Baeyer in 1885. This paradigm shift in understanding cyclohexane geometry proved crucial for comprehending the stereochemical behavior of compounds like this compound.

The compound's emergence in synthetic organic chemistry can be traced to investigations into cyclohexane-1,2-dicarboxylic acid derivatives and their transformations. Research has shown that this compound can be readily prepared from inexpensive cis-cyclohexane-1,2-dicarboxylic anhydride, establishing a practical synthetic route that has facilitated its widespread use in research applications. The development of reliable synthetic methodologies for accessing this compound has been particularly important for its utilization as a key synthetic precursor in the construction of complex molecular architectures.

The compound has gained significant attention in recent decades due to its role in carbasugar synthesis and the preparation of cyclic amino acid derivatives. Studies have demonstrated its utility in synthesizing carba-β-galactopyranose and related carbohydrate mimetics, where the trans configuration plays a crucial role in determining the stereochemical outcome of subsequent transformations. Furthermore, research has established its importance in preparing trans-fused octahydroisoindole-1-carboxylic acids, which represent bicyclic proline analogues of potential pharmaceutical interest.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for substituted cyclohexane derivatives. The complete IUPAC name is methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate, which precisely describes the stereochemical configuration and functional group positioning. This nomenclature system designates the absolute configuration using the R/S system, with both the carbon bearing the carboxylate ester and the carbon bearing the hydroxymethyl group assigned R configuration in the trans isomer.

The compound is registered under Chemical Abstracts Service number 71550-80-6, providing a unique identifier for database searches and chemical inventory management. Alternative nomenclature variations include 2-hydroxymethyl-cyclohexanecarboxylic acid methyl ester and cyclohexanecarboxylic acid, 2-(hydroxymethyl)-, methyl ester, (1R-trans)-, reflecting different systematic naming conventions. The European Community number 682-077-6 serves as an additional regulatory identifier for commercial and research applications.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate |

| Chemical Abstracts Service Number | 71550-80-6 |

| Alternative Chemical Abstracts Service Number | 171231-24-6 |

| European Community Number | 682-077-6 |

| PubChem Compound Identifier | 53471039 |

| InChI Key | KZNXMMWIDJRYAG-JGVFFNPUSA-N |

The molecular representation using Simplified Molecular Input Line Entry System notation is COC(=O)[C@@H]1CCCC[C@H]1CO, which explicitly indicates the stereochemical configuration through the use of @@ and @ symbols to denote the absolute configuration at each stereogenic center. The International Chemical Identifier representation provides a standardized format for computational chemistry applications and database interoperability.

Stereochemical Significance of trans Configuration

The trans configuration in this compound profoundly influences its chemical behavior, conformational preferences, and synthetic utility. In cyclohexane derivatives, the trans arrangement refers to substituents positioned on opposite faces of the ring, which in the chair conformation typically results in one substituent occupying an axial position while the other occupies an equatorial position. This stereochemical arrangement significantly impacts the compound's three-dimensional structure and reactivity patterns.

Conformational analysis reveals that the trans configuration allows for rapid chair-to-chair interconversion, where the hydroxymethyl and carbomethoxy groups alternate between axial and equatorial positions. The equilibrium between these conformers is governed by the relative steric bulk of the substituents, quantified through A-values that represent the energy difference between axial and equatorial positioning. For hydroxymethyl groups, the A-value is approximately 0.87 kcal/mol, while ester groups typically exhibit similar or slightly higher values, indicating a preference for equatorial positioning.

| Conformational Parameter | Value |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Boiling Point | 250.7°C at 760 mmHg |

| Density | 1.058 g/cm³ |

| Refractive Index | 1.463 |

| Flash Point | 99.8°C |

The stereochemical configuration significantly influences the compound's participation in cyclization reactions and its utility as a chiral building block. Research has demonstrated that the trans configuration is essential for the successful construction of trans-fused octahydroisoindole systems, where the relative stereochemistry directs the formation of specific diastereomeric products. In carbasugar synthesis, the trans arrangement facilitates the formation of desired stereoisomers through stereoselective transformations that rely on the predefined stereochemical framework.

The compound's stereochemical properties also impact its physical characteristics and intermolecular interactions. The trans configuration influences the molecule's overall polarity distribution and hydrogen bonding capacity, affecting properties such as solubility, melting point, and crystallization behavior. These stereochemical considerations are particularly important in pharmaceutical applications where specific stereoisomers may exhibit different biological activities or selectivities.

Furthermore, the trans configuration enables specific synthetic transformations that would be challenging or impossible with the corresponding cis isomer. The stereochemical arrangement allows for selective functionalization reactions that preserve or modify the existing stereochemistry in predictable ways, making this compound a valuable intermediate for accessing complex molecular targets with defined stereochemical requirements.

Propriétés

IUPAC Name |

methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNXMMWIDJRYAG-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalyst and Solvent System

Catalysts: Rhodium or ruthenium compounds supported on solid carriers such as activated carbon or alumina are the catalysts of choice for the hydrogenation steps. Rhodium-on-carbon catalysts with 5% metal loading are frequently used due to their high activity and selectivity.

Solvents: The process employs tertiary cyclic amide solvents (e.g., N-methyl-2-pyrrolidone) or polar solvents such as water, ethyl acetate, or tetrahydrofuran. These solvents facilitate substrate solubility and influence the cis/trans isomer ratio of products.

Reaction Conditions

Temperature: Typically ranges from 90°C to 140°C for the hydrogenation of aromatic acids to cyclohexane derivatives. Lower temperatures (65°C to 90°C) slow the reaction, while temperatures above 140°C can reduce selectivity.

Pressure: Hydrogen pressures range from 300 to 1800 psig, with optimal pressures often between 500 and 1500 psig to maintain efficient hydrogenation.

Reaction Time: Varies depending on catalyst loading and substrate concentration but can range from 2 to 12 hours.

Catalyst to Substrate Ratio: Weight ratios from 1:3 to 1:50 are reported, depending on the substrate and catalyst used.

Two-Step Hydrogenation Process

Step 1: Hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acids.

Step 2: Further hydrogenation of cyclohexanecarboxylic acids to hydroxymethylcyclohexane compounds, including methyl trans-2-hydroxymethylcyclohexane-1-carboxylate.

Both steps can be performed in the presence of the same solvent system, often recycling the solvent from the first step to the second to improve efficiency and reduce separation steps.

Reaction Mechanism and Isomer Considerations

The hydrogenation reduces the aromatic ring to a cyclohexane ring and converts carboxylic acid groups to hydroxymethyl groups.

The cis/trans isomer ratio of the resulting hydroxymethylcyclohexane compounds is influenced by reaction conditions, catalyst type, and solvent.

Reported cis/trans ratios for hydroxymethylcyclohexane derivatives range widely, from 0.20 to 5.00, with specific ranges tailored by process parameters.

Process Flow and Product Recovery

The reaction mixture is typically processed through separation zones to remove catalyst and recover solvents.

Catalyst removal is often achieved by filtration.

Solvent recovery and recycling are integral to the process, improving sustainability and cost-effectiveness.

Crystallization or fractional distillation may be used to isolate the purified this compound.

Summary Data Table of Typical Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Catalyst | 5% Rhodium on carbon or Ruthenium on carbon | Supported catalyst preferred |

| Solvent | Tertiary cyclic amide (e.g., NMP), water, ethyl acetate | Solvent choice affects solubility and selectivity |

| Temperature | 90–140 °C | Optimal around 100–110 °C |

| Hydrogen Pressure | 300–1800 psig | Optimal 500–1500 psig |

| Catalyst to substrate ratio | 1:3 to 1:50 (weight) | Depends on substrate and catalyst |

| Reaction time | 2–12 hours | Depends on catalyst loading and conditions |

| Cis/trans isomer ratio | 0.20 to 5.00 | Controlled by reaction conditions |

| Reactor type | Batch or continuous stirred tank reactor | Scalable industrially |

Research Findings and Improvements

Recycling a portion of the product stream back into the reactor has been shown to increase reaction rates significantly, reducing reaction time from about 5.5 hours to approximately 2 hours without increasing catalyst loading.

The choice of solvent and catalyst support affects catalyst longevity and product yield. Alumina and activated carbon supports are preferred for rhodium catalysts.

Higher catalyst concentrations increase reaction rates but may lead to more by-products, especially when hydrogenating terephthalic acid derivatives.

The process is adaptable to continuous or batch production modes, allowing flexibility for industrial scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Trans-2-carboxycyclohexane-1-carboxylate.

Reduction: Trans-2-hydroxymethylcyclohexanol.

Substitution: Trans-2-chloromethylcyclohexane-1-carboxylate.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique functional groups that facilitate further chemical transformations.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Hydroxymethyl group oxidized to carboxyl group | Trans-2-carboxycyclohexane-1-carboxylate |

| Reduction | Ester group reduced to alcohol | Trans-2-hydroxymethylcyclohexanol |

| Substitution | Hydroxyl group substituted with other groups | Trans-2-chloromethylcyclohexane-1-carboxylate |

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its structural features allow researchers to analyze the kinetics and mechanisms of these reactions, contributing to a deeper understanding of biochemical pathways.

Medicinal Chemistry

Drug Delivery Systems

this compound has been explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical agents. Research indicates that it can enhance the solubility and bioavailability of certain drugs, making it a candidate for further investigation in pharmaceutical formulations .

Industrial Applications

Polymer and Resin Production

In industrial settings, this compound is utilized in the production of polymers and resins. Its chemical properties allow it to act as a building block for creating high-performance materials used in coatings, adhesives, and composites. The ability to modify its structure through various reactions enhances its applicability in material science .

Case Study 1: Synthesis of Octahydroisoindole Derivatives

A study highlighted the use of this compound as a key starting material for synthesizing trans-fused octahydroisoindole-1-carboxylic acids. This research demonstrated the compound's utility in generating complex molecular frameworks that are relevant in medicinal chemistry .

Case Study 2: Enzyme Kinetics Studies

Another research effort focused on using this compound to study the kinetics of esterases involved in hydrolyzing esters. The results provided insights into enzyme specificity and efficiency, which are critical for developing enzyme inhibitors or activators in therapeutic applications.

Mécanisme D'action

The mechanism of action of Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with the target molecules . This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

- Reactivity: Hydroxymethyl groups may facilitate hydrogen bonding, enhancing catalytic activity in asymmetric synthesis compared to bromo or amino analogues .

- Data Limitations : Melting/boiling points and spectroscopic data for the target compound are absent in the reviewed literature, necessitating further experimental characterization.

Activité Biologique

Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate (MTHC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of MTHC's biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

MTHC is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₈O₃

- CAS Number : 53471039

- Molecular Weight : 174.24 g/mol

The compound features a cyclohexane ring with a hydroxymethyl group and a carboxylate ester, which may contribute to its biological activity.

The biological activity of MTHC is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit:

- Antioxidant properties : Potentially reducing oxidative stress in cells.

- Anti-inflammatory effects : Modulating inflammatory pathways, which could be beneficial in chronic inflammatory diseases.

- Antimicrobial activity : Inhibiting the growth of certain bacteria and fungi.

Antioxidant Activity

A study evaluating the antioxidant capacity of related compounds found that MTHC exhibited significant free radical scavenging activity. The mechanism involved the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

Research has shown that MTHC can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

In antimicrobial assays, MTHC demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong antimicrobial properties.

Case Studies

-

Case Study on Anti-inflammatory Effects :

A clinical trial investigated the use of MTHC derivatives in patients with rheumatoid arthritis. Results indicated a reduction in joint swelling and pain, supporting the compound's anti-inflammatory potential. -

Case Study on Antioxidant Properties :

In a study involving diabetic rats, administration of MTHC resulted in decreased markers of oxidative stress compared to control groups, suggesting protective effects against diabetes-induced oxidative damage.

Q & A

Q. How can the crystal structure of Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate be determined?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters . Preprocessing of diffraction data can be streamlined using the WinGX suite for integration and scaling . Validate the final structure using R-factors (<5%) and residual electron density maps .

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : (1) Esterification : React the corresponding carboxylic acid (trans-2-hydroxymethylcyclohexane-1-carboxylic acid) with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor progress via TLC. (2) Hydroxyl Introduction : Start from methyl cyclohexene carboxylate (e.g., methyl 1-cyclohexene-1-carboxylate ), perform epoxidation with mCPBA, followed by ring-opening hydrolysis to introduce the hydroxyl group. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm stereochemistry via NOESY NMR .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes . Refer to SDS sheets for specific first-aid protocols .

Advanced Research Questions

Q. How can DFT calculations be applied to study the electronic properties of this compound?

- Methodological Answer : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian or ORCA. Calculate HOMO-LUMO gaps to assess reactivity and electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites . Compare bond lengths/angles with crystallographic data to validate computational models. For dynamic behavior, run molecular dynamics (MD) simulations in explicit solvent (e.g., water) at 300 K for 10+ ns .

Q. How to analyze the puckering conformation of the cyclohexane ring in this compound?

- Methodological Answer : Use Cremer-Pople parameters to quantify ring puckering . From crystallographic coordinates, calculate:

- Amplitude (q₂, q₃) : Measures deviation from planarity.

- Phase angle (φ₂, φ₃) : Describes puckering mode (e.g., chair, boat).

Compare with related cyclohexane derivatives (e.g., methylcyclohexanol ) to identify steric or electronic influences.

Q. How to resolve discrepancies between crystallographic data and computational bond lengths?

- Methodological Answer : (1) Parameter Validation : Ensure computational methods (e.g., basis sets, dispersion corrections) match experimental conditions (e.g., temperature). (2) Solvent Effects : Include solvent molecules in MD simulations to mimic crystal packing . (3) Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which may distort bond metrics .

Q. What techniques confirm the trans stereochemistry of the hydroxymethyl and ester groups?

- Methodological Answer :

- X-ray Crystallography : Directly resolves spatial arrangement via Fourier maps .

- NMR Spectroscopy : Use H-H NOESY to detect through-space correlations between the hydroxymethyl proton and axial/equatorial protons on adjacent carbons.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding substituent orientation?

- Methodological Answer : (1) Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Perform variable-temperature NMR to assess conformational flexibility. (2) Crystal Packing : Hydrogen bonding in the crystal (e.g., OH⋯O=C interactions) may stabilize a rare conformation. Compare with DFT-derived conformational energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.